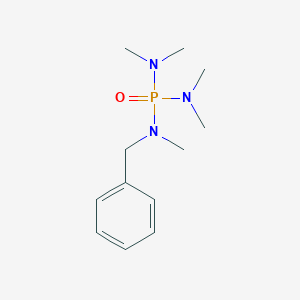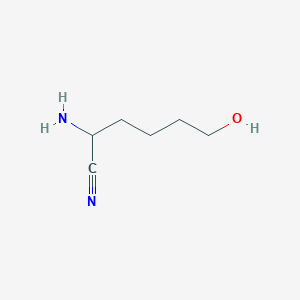
2-Amino-6-hydroxyhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-hydroxyhexanenitrile is an organic compound that features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone with a nitrile group (-CN) at one end
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-hydroxyhexanenitrile can be synthesized through several methods. One common approach involves the nucleophilic addition of hydrogen cyanide (HCN) to an aldehyde or ketone, followed by subsequent reactions to introduce the amino group. For example, starting from an aldehyde, the cyanide ion attacks the carbonyl carbon to form a hydroxynitrile intermediate, which can then be further modified to introduce the amino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalytic processes. Enzymes or microbial cells can be employed to catalyze the reactions under mild conditions, offering high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-hydroxyhexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst can reduce the nitrile group.
Substitution: Various electrophiles can react with the amino group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-Amino-6-hydroxyhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Amino-6-hydroxyhexanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion into other bioactive compounds. The pathways involved often include nucleophilic addition and substitution reactions, where the compound’s functional groups play a crucial role .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-hydroxyhexanenitrile
- 2-Amino-6-hydroxyheptanenitrile
- 2-Amino-6-hydroxyhexanoic acid
Uniqueness
2-Amino-6-hydroxyhexanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
44845-59-2 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-amino-6-hydroxyhexanenitrile |
InChI |
InChI=1S/C6H12N2O/c7-5-6(8)3-1-2-4-9/h6,9H,1-4,8H2 |
InChI Key |
PZKDATDYNWSYON-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

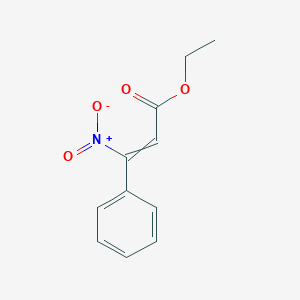
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
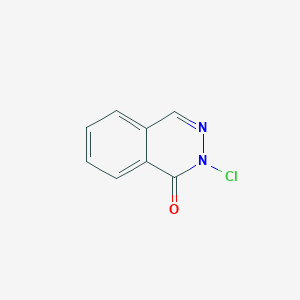
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)




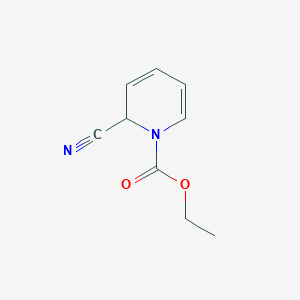

![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)
